BenchChemオンラインストアへようこそ!

2-Methoxy-2-(2-pyridyl)acetonitrile

Physicochemical characterization Purification optimization Process chemistry

2-Methoxy-2-(2-pyridyl)acetonitrile (syn. 2-(pyridin-2-ylmethoxy)acetonitrile, CAS 218921-07-4) is a heteroaryl-substituted acetonitrile derivative with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B8376935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-(2-pyridyl)acetonitrile
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC(C#N)C1=CC=CC=N1
InChIInChI=1S/C8H8N2O/c1-11-8(6-9)7-4-2-3-5-10-7/h2-5,8H,1H3
InChIKeyCUIKNBWIMASJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-2-(2-pyridyl)acetonitrile (CAS 218921-07-4): Core Structural Identity and Procurement-Grade Physicochemical Baseline


2-Methoxy-2-(2-pyridyl)acetonitrile (syn. 2-(pyridin-2-ylmethoxy)acetonitrile, CAS 218921-07-4) is a heteroaryl-substituted acetonitrile derivative with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . The compound features a pyridine ring linked via a methoxy bridge to an acetonitrile moiety, placing it within the broader structural class of pyridinyl acetonitriles that have been disclosed as modulators of protein kinase signaling pathways, notably Glycogen Synthase Kinase 3 (GSK-3) and c-Jun N-terminal kinase (JNK) [1]. Unlike the parent scaffold 2-pyridylacetonitrile (CAS 2739-97-1, MW 118.14 g/mol), the alpha-methoxy substitution increases both molecular weight and hydrogen-bond acceptor capacity, altering the compound's physicochemical profile and synthetic versatility . The compound is supplied predominantly as a research intermediate with typical purity specifications of 95% .

Why 2-Methoxy-2-(2-pyridyl)acetonitrile Cannot Be Replaced by Unsubstituted or Regioisomeric Pyridylacetonitriles in Target Synthesis


The alpha-methoxy substituent in 2-methoxy-2-(2-pyridyl)acetonitrile fundamentally alters both the electronic character and steric environment at the alpha-carbon relative to the unsubstituted 2-pyridylacetonitrile scaffold [1]. In the context of palladium-catalyzed deprotonative arylation chemistry, the electron-donating methoxy group modulates the acidity of the alpha-proton and the stability of the corresponding carbanion intermediate, directly influencing both reaction yield and regiochemical outcome [2]. Furthermore, the 2-pyridyl regioisomer exhibits markedly different boiling point behavior under reduced pressure (72–76 °C at 0.2 mmHg) compared with the 3-pyridyl (101–109 °C at 1.5 mmHg) and 4-pyridyl (258.8 °C at 760 mmHg) congeners, making interchange impractical during purification by fractional distillation [3]. These differences are not merely incremental—they can determine whether a downstream synthetic sequence succeeds or fails, particularly when the methoxy group serves as a latent handle for further functionalization or as a directing group in metal-catalyzed transformations.

Head-to-Head Quantitative Differentiation Evidence for 2-Methoxy-2-(2-pyridyl)acetonitrile Against Closest Analogs


Boiling Point and Distillation Behavior: Alpha-Methoxy vs. Parent 2-Pyridylacetonitrile

2-Methoxy-2-(2-pyridyl)acetonitrile exhibits a boiling point of 72–76 °C at 0.2 mmHg . Under comparable reduced pressure conditions, unsubstituted 2-pyridylacetonitrile boils at 76–77 °C at 2 mmHg—a ten-fold higher pressure for the same temperature range—indicating that the alpha-methoxy derivative is significantly less volatile and requires substantially lower operating pressure to distill without thermal decomposition . The 3-pyridylacetonitrile regioisomer boils at 101–109 °C at 1.5 mmHg, while 4-pyridylacetonitrile boils at 258.8 °C at 760 mmHg (predicted) [1]. These differences mandate distinct vacuum distillation equipment configurations and preclude direct substitution in continuous-flow or batch distillation protocols without process re-validation.

Physicochemical characterization Purification optimization Process chemistry

Molecular Weight and Density Differentiation Across Pyridylacetonitrile Regioisomers

The alpha-methoxy substitution increases the molecular weight of 2-methoxy-2-(2-pyridyl)acetonitrile to 148.16 g/mol, a 25.4% increase over the parent 2-pyridylacetonitrile (118.14 g/mol) . The predicted density of the target compound is 1.1±0.1 g/cm³ at 25 °C , which is intermediate between 2-pyridylacetonitrile (1.059 g/mL) and 3-pyridylacetonitrile (1.108 g/mL) . For procurement calculations, this means that a research group ordering 100 g of the target compound receives approximately 0.675 moles, whereas the same mass of 2-pyridylacetonitrile yields approximately 0.846 moles—a 25% difference in molar quantity that directly impacts stoichiometric planning for multi-step sequences.

Quality control Formulation stoichiometry Molar equivalence calculation

Synthetic Access Route Differentiation: Dehydration of Alpha-Methoxyacetamide vs. Palladium-Catalyzed Alpha-Arylation

2-Methoxy-2-(2-pyridyl)acetonitrile is accessed via a distinct synthetic route involving dehydration of 2-methoxy-2-(2-pyridyl)acetamide in 1,2-dichloroethane with sodium chloride, followed by extraction and vacuum distillation to yield the product at 72–76 °C (0.2 mmHg) . In contrast, alpha-aryl-2-pyridylacetonitrile derivatives—closest functional analogs in drug discovery programs targeting PvdQ acylase and 5-HT1A receptors—require palladium-catalyzed deprotonative cross-coupling using Pd(OAc)2/NiXantphos catalyst systems with aryl bromides, achieving yields of 80–97% [1]. The methoxy compound's amide dehydration route avoids transition-metal catalysis entirely, eliminating concerns about palladium contamination in downstream pharmaceutical intermediates—a critical advantage when the compound serves as a building block for active pharmaceutical ingredient (API) synthesis under ICH Q3D elemental impurity guidelines.

Synthetic methodology Route scouting Process development

Kinase Signaling Pathway Modulation: Pyridinyl Acetonitrile Class Activity with Substituent-Dependent Selectivity

The pyridinyl acetonitrile chemotype, to which 2-methoxy-2-(2-pyridyl)acetonitrile belongs, is explicitly claimed in US Patent 7,855,212 as a modulator of the GSK-3 and JNK protein kinase signaling pathways, with therapeutic relevance to neurodegenerative diseases, type II diabetes, inflammatory disorders, and cancer [1]. Within this chemotype, the nature of the substituent at the alpha-position (methoxy vs. aryl vs. hydrogen) is expected to modulate both kinase selectivity and pharmacokinetic properties [2]. While direct IC50 data for 2-methoxy-2-(2-pyridyl)acetonitrile against GSK-3α/β or JNK1/2/3 is not publicly available, the patent disclosure establishes the pyridinyl acetonitrile core as a validated kinase-modulating scaffold, and the alpha-methoxy group introduces hydrogen-bond acceptor capacity (oxygen lone pair) that can engage the kinase hinge region differently than alpha-aryl or unsubstituted analogs [1].

Kinase inhibition GSK-3 JNK Drug discovery scaffold

PvdQ Acylase Inhibition Potential: Alpha-Substituted 2-Pyridylacetonitrile Derivatives as Anti-Virulence Agents

Alpha-aryl-2-pyridylacetonitrile derivatives have been identified as promising inhibitors of PvdQ acylase, an enzyme critical for pyoverdine biosynthesis and iron acquisition in Pseudomonas aeruginosa [1]. The benchmark biaryl nitrile inhibitor ML318 demonstrates PvdQ inhibition with an IC50 of 20 nM and inhibits P. aeruginosa (PAO1) growth with an IC50 of 19 μM under iron-limiting conditions . The 2-methoxy-2-(2-pyridyl)acetonitrile scaffold, though not directly tested, represents a structurally distinct alpha-substitution pattern—replacing the aryl group with a methoxy group—that could alter the binding mode within the PvdQ acyl-binding site while retaining the critical nitrile and pyridine pharmacophoric elements. No direct IC50 comparison is available; this is a class-level structural inference.

Antibiotic adjuvant Pseudomonas aeruginosa PvdQ inhibition Anti-virulence

Computational Property Predictions: LogP and Drug-Likeness Parameter Comparison

Predicted LogP for 2-methoxy-2-(2-pyridyl)acetonitrile is approximately 1.27, based on computational fragment-based methods applied to the 2-(pyridin-2-ylmethoxy)acetonitrile scaffold [1]. This is slightly higher than 2-pyridylacetonitrile (LogP = 1.15) , but substantially lower than typical alpha-aryl derivatives (e.g., predicted LogP >2.5 for phenyl-substituted analogs). The predicted pKa of the pyridine nitrogen in related 2-methoxypyridine-acetonitrile conjugates is approximately 4.5 , indicating that the pyridine ring remains largely unprotonated at physiological pH (7.4), while the methoxy oxygen provides additional hydrogen-bond acceptor capacity (HBA count = 3 vs. 2 for the parent scaffold). These predicted properties suggest differentiated passive membrane permeability and solubility profiles compared to both unsubstituted and alpha-aryl congeners.

ADME prediction Lead optimization Computational chemistry LogP

Procurement-Guided Application Scenarios for 2-Methoxy-2-(2-pyridyl)acetonitrile Based on Quantified Differentiation


GSK-3/JNK Inhibitor Lead Optimization Requiring Alpha-Heteroatom SAR Exploration

Research groups pursuing GSK-3β or JNK inhibitors based on the pyridinyl acetonitrile chemotype claimed in US 7,855,212 [1] should procure 2-methoxy-2-(2-pyridyl)acetonitrile specifically to explore the effect of alpha-oxygen substitution on kinase selectivity. The methoxy group introduces hydrogen-bond acceptor capacity at the alpha-position (HBA count = 3 vs. 2 for unsubstituted analog) while maintaining a modest LogP of ~1.27, positioning this compound as a key intermediate for synthesizing focused libraries that probe polar interactions in the kinase hinge region [2]. The metal-free synthetic route (amide dehydration) ensures no palladium contamination in the final inhibitor candidates, facilitating compliance with ICH Q3D elemental impurity limits during preclinical candidate profiling.

PvdQ Anti-Virulence Program Seeking Alternative Alpha-Substitution Chemotypes

Given the established PvdQ inhibitory activity of alpha-aryl-2-pyridylacetonitriles (benchmark ML318: PvdQ IC50 = 20 nM) [1], 2-methoxy-2-(2-pyridyl)acetonitrile provides a structurally distinct alpha-substitution motif for SAR diversification. The lower predicted LogP (~1.27 vs. >2.5 for alpha-phenyl analogs) and additional oxygen H-bond acceptor may improve aqueous solubility and reduce plasma protein binding, potentially addressing the pharmacokinetic limitations often encountered with highly lipophilic biaryl nitrile PvdQ inhibitors [2]. Procurement is justified when the goal is to explore whether O-linked alpha-substituents can recapitulate or improve upon the acyl-binding site interactions observed with C-linked aryl groups.

Process Chemistry Development Requiring Predictable, Metal-Free Intermediate Supply

For process chemistry groups scaling up pyridine-containing pharmaceutical intermediates, 2-methoxy-2-(2-pyridyl)acetonitrile offers a defined distillation profile (72–76 °C at 0.2 mmHg) [1] and a metal-free synthetic provenance that simplifies quality control relative to palladium-catalyzed alpha-aryl derivatives. The compound's 25.4% higher molecular weight vs. unsubstituted 2-pyridylacetonitrile necessitates stoichiometric recalibration of downstream reactions, but the trade-off is a lower boiling point under high vacuum compared to the 3-pyridyl and 4-pyridyl regioisomers, enabling gentler purification conditions that minimize thermal degradation of the nitrile functional group [2][3].

Fragment-Based Drug Discovery Using Heteroaryl Acetonitrile Building Blocks

2-Methoxy-2-(2-pyridyl)acetonitrile (MW 148.16 g/mol) satisfies fragment library criteria (MW < 300, HBA ≤ 3, HBD = 0) while offering the 2-pyridylacetonitrile pharmacophore recognized for kinase engagement [1]. Compared to 2-pyridylacetonitrile (MW 118.14, LogP = 1.15), the alpha-methoxy derivative provides a modest increase in both size and lipophilicity without sacrificing ligand efficiency potential, and the oxygen atom offers a vector for subsequent fragment growth via O-demethylation or O-alkylation chemistry that is unavailable with the parent scaffold [2]. This positions the compound as a versatile fragment hit elaboration starting point distinct from both smaller and larger congeners.

Quote Request

Request a Quote for 2-Methoxy-2-(2-pyridyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.